[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine
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Overview
Description
[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted phenyl group and a trifluoromethyl-substituted pyridine ring, connected via an ethylamine linker. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of phenyl ethylamine to introduce the bromo group. This is followed by a coupling reaction with 4-trifluoromethyl-pyridine under specific conditions, such as the presence of a base and a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine or alcohol derivative. Substitution reactions typically result in the replacement of the bromo group with the nucleophile.
Scientific Research Applications
[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-(3-Chloro-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine
- [2-(3-Methyl-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine
- [2-(3-Fluoro-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine
Uniqueness
Compared to similar compounds, [2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity. The trifluoromethyl group in the pyridine ring also contributes to its distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H12BrF3N2 |
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Molecular Weight |
345.16 g/mol |
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C14H12BrF3N2/c15-12-3-1-2-10(8-12)4-6-19-13-9-11(5-7-20-13)14(16,17)18/h1-3,5,7-9H,4,6H2,(H,19,20) |
InChI Key |
BAWZLEQFDYAHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCNC2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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